molecular formula C12H12O3 B13293801 Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 66130-38-9

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13293801
CAS No.: 66130-38-9
M. Wt: 204.22 g/mol
InChI Key: UYNWWIMASJTLPL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 22955-77-7) is a β-ketoester derivative featuring a fused bicyclic indene scaffold. Its molecular formula is C₁₂H₁₂O₃ (molecular weight: 204.22 g/mol), with a methyl ester group at position 2, a methyl substituent at position 1, and a ketone at position 3 . This compound is of interest in organic synthesis due to its reactivity at the α-position of the ketoester, enabling transformations such as α-amination, α-hydroxylation, and alkylation. It is structurally related to intermediates used in pharmaceuticals and agrochemicals, such as indoxacarb .

Properties

CAS No.

66130-38-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 1-methyl-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H12O3/c1-7-8-5-3-4-6-9(8)11(13)10(7)12(14)15-2/h3-7,10H,1-2H3

InChI Key

UYNWWIMASJTLPL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C12)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported and efficient synthesis of this compound involves the carboxymethylation of 1-indanone using dimethyl carbonate as the methylating agent in the presence of a strong base such as sodium hydride. This reaction is typically conducted in tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent side reactions.

Reaction Scheme:

1-Indanone + Dimethyl Carbonate + Sodium Hydride → this compound

Detailed Procedure

  • Reagents and Conditions:

    • Dimethyl carbonate (17 g, 189 mmol)
    • Sodium hydride (60% dispersion in mineral oil, 3.18 g, 79.4 mmol)
    • 1-Indanone (5 g, 37.8 mmol)
    • Tetrahydrofuran (THF) as solvent (total volume ~120 mL)
    • Reaction temperature: Room temperature to reflux (~66 °C)
    • Atmosphere: Nitrogen inert atmosphere
    • Reaction time: Approximately 2 hours reflux after addition
  • Stepwise Process:

    • Dimethyl carbonate and THF are combined in a three-necked flask.
    • Sodium hydride is added slowly under nitrogen with stirring at room temperature.
    • A solution of 1-indanone in THF is added dropwise to the reaction mixture.
    • The mixture is heated to reflux for 2 hours.
    • Reaction completion is monitored by thin-layer chromatography (TLC).
    • The reaction mixture is quenched with 1 M HCl and ice.
    • The product is extracted with ethyl acetate (EA), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
    • The crude product is obtained as a black oil, which can be purified if needed.
  • Yield: Up to 99%, indicating a highly efficient process.

Alternative Synthetic Routes

ChemicalBook documents up to 12 synthetic routes for this compound, but the sodium hydride/dimethyl carbonate method remains the most popular due to its simplicity and high yield. Other methods may involve variations in base, solvent, or temperature but generally follow a similar carboxymethylation principle.

Analytical Data and Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR and ^13C NMR spectra confirm the presence of the methyl ester group, the keto function at position 3, and the indene ring system.
  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands for carbonyl groups (ester and ketone) around 1700 cm^-1 are observed.
  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to molecular weight 190.2 g/mol confirms molecular identity.

Purity and Yield Data Table

Parameter Value Method
Molecular Formula C11H10O3 Confirmed by MS
Molecular Weight 190.2 g/mol Calculated and MS
Reaction Yield 99% Gravimetric after extraction
Purity >98% HPLC or GC analysis
Reaction Time 2 hours (reflux) Experimental condition
Solvent Tetrahydrofuran (THF) Used in synthesis
Base Sodium hydride (NaH) Used in synthesis

Mechanistic Insights and Reaction Conditions Analysis

Reaction Mechanism

The reaction proceeds via deprotonation of 1-indanone at the alpha position by sodium hydride, generating an enolate intermediate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to carboxymethylation and formation of the methyl ester after protonation.

Influence of Reaction Parameters

  • Base: Sodium hydride is preferred for its strong basicity and ability to generate enolate efficiently.
  • Solvent: THF is chosen for its ability to solubilize both organic and ionic species and its stability under basic conditions.
  • Temperature: Refluxing THF (~66 °C) ensures sufficient energy for reaction progression without decomposition.
  • Inert Atmosphere: Nitrogen prevents oxidation and moisture interference.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
1. Preparation of mixture Dimethyl carbonate + THF + NaH (60%) under N2 Formation of reactive base mix
2. Addition of 1-indanone Dropwise addition in THF Enolate formation and reaction
3. Heating Reflux for 2 hours Completion of carboxymethylation
4. Workup Quench with 1 M HCl + ice, extract with ethyl acetate Isolation of crude product
5. Purification Drying and concentration Pure this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate are influenced by substituents on the indene core and ester group. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate No methyl at C1 C₁₁H₁₀O₃ 190.20 Lacks C1 methyl; lower steric hindrance
Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Cl at C5, OH at C2 C₁₁H₉ClO₄ 240.64 Chlorine enhances electrophilicity; hydroxyl enables hydrogen bonding
Methyl 2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CF₂H at C2 C₁₂H₁₀F₂O₃ 252.20 Difluoromethyl increases lipophilicity and metabolic stability
Tert-butyl 2-benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Benzyl at C2, tert-butyl ester C₂₂H₂₂O₃ 334.41 Bulkier ester group reduces hydrolysis susceptibility

Key Observations :

  • 53% ee for 2-acetylcyclopentan-1-one) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity at the keto position, favoring nucleophilic attacks .
  • Functional Group Flexibility : Substituents like difluoromethyl or benzyl groups expand utility in medicinal chemistry by modulating solubility and target binding .
Reactivity in Catalytic Reactions
  • α-Amination: this compound exhibits moderate yields (e.g., 50–75%) but low enantioselectivity (13–36% ee) in organocatalyzed α-amination, likely due to steric clashes from the C1 methyl group . In contrast, 1,3-diketones achieve higher ee values (e.g., 53% ee for 2-acetylcyclopentan-1-one) .
  • Biocatalytic α-Hydroxylation : The unmethylated analog (methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) undergoes α-hydroxylation using Mn(II)-oxidizing bacteria, yielding α-hydroxy-β-dicarbonyls critical in natural product synthesis . The C1 methyl group may hinder enzyme binding in such systems.
  • Perfluoroalkylation : The parent compound (methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) reacts with perfluorohexyl iodide under phase-transfer catalysis, yielding derivatives with enhanced hydrophobicity .
Physical and Spectroscopic Properties
Property This compound Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Boiling Point (°C) 297.5 (760 mmHg) Not reported Not reported
Density (g/cm³) 1.246 1.28 (estimated) 1.35 (estimated)
Melting Point Not reported Not reported Not reported
Solubility Low in water; soluble in organic solvents Similar Moderate in polar solvents due to OH/Cl groups

Spectroscopic Signatures :

  • ¹H NMR : The target compound shows distinct signals for the C1 methyl group (δ ~1.2–1.5 ppm) and the ester methyl (δ ~3.8 ppm), absent in unmethylated analogs .
  • ¹³C NMR : The keto carbonyl appears at δ ~196 ppm, consistent across analogs .

Biological Activity

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate, also known by its CAS number 22955-77-7, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H10O3
  • Molecular Weight : 190.2 g/mol
  • IUPAC Name : Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Synonyms : Methyl 1-indanone-2-carboxylate, methyl 3-oxo-1,2-dihydroindene-2-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research has indicated that derivatives of indene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain indene derivatives can inhibit the growth of various bacterial strains. A comparative analysis of methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene derivatives demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Methyl 1-methyl-3-oxoStaphylococcus aureus15
Methyl 1-methyl-3-oxoEscherichia coli12
Control (Antibiotic)Staphylococcus aureus25
Control (Antibiotic)Escherichia coli22

Table 1: Antimicrobial activity of methyl 1-methyl-3-oxo derivatives compared to standard antibiotics.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays such as DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests have shown promising results.

Assay TypeIC50 Value (µg/mL)
DPPH45
ABTS38

Table 2: Antioxidant activity of methyl 1-methyl-3-oxo as measured by IC50 values in various assays.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several indene derivatives, including methyl 1-methyl-3-oxo. The findings suggested that structural modifications could enhance antibacterial activity. The study concluded that the compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Research on Antioxidant Properties

Another research article focused on the antioxidant potential of methyl 1-methyl-3-oxo derivatives. The study utilized both DPPH and ORAC (Oxygen Radical Absorbance Capacity) assays to assess the radical scavenging capacity. The results indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves oxidation, esterification, and functionalization of indene precursors. For example, hypervalent iodine reagents (e.g., EBZ) enable efficient alkynylation under cryogenic conditions (-78°C) using THF as solvent and TBAF as a base, achieving near-quantitative yields . Alternative routes employ tert-butyl hydroperoxide (TBHP) as an oxidant for stereoselective hydroxylation, with purification via filtration under mild conditions .
  • Key Variables : Temperature (-78°C for alkynylation vs. 80°C for esterification), solvent polarity (THF vs. dichloromethane), and catalyst selection (e.g., DBU for base-sensitive reactions) critically impact reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Primary Methods :

  • NMR : 1H^1H and 13C^{13}C NMR resolve keto-enol tautomerism (e.g., δ 10.36 ppm for enolic OH) and confirm ester/ketone functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+^+ at m/z 245.1177) .
    • Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What are the common chemical transformations of this compound?

  • Reactivity Profile :

  • Oxidation : TBHP selectively hydroxylates the ketone group .
  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol.
  • Substitution : Hypervalent iodine reagents enable ethynylation at the 2-position .
    • Byproducts : Keto-enol equilibria may complicate product isolation; quenching with aqueous workup minimizes side reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for pharmaceutical applications?

  • Catalytic Strategies : Bifunctional quinine-BODIPY catalysts induce asymmetric hydroxy functionalization with up to 57% enantiomeric excess (ee) in β-keto ester substrates .
  • Optimization : Solvent polarity (petroleum ether:diethyl ether mixtures) and catalyst loading (5 mol%) are critical for stereocontrol .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

  • Crystallization Issues : Low melting points (e.g., 37.9–42.7°C) and solvent inclusion complicate crystal growth. Slow evaporation in pentane:ethyl acetate (8:2) improves lattice stability .
  • Refinement : SHELXL refines high-resolution data, resolving positional disorder in the methyl ester group .

Q. How do electronic effects of substituents (e.g., Cl, OMe) influence reactivity and biological activity?

  • Electronic Modulation :

  • Chlorine : Enhances electrophilicity at the 5-position, facilitating nucleophilic substitution (e.g., with amines) .
  • Methoxy : Improves solubility and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., mitochondrial apoptosis pathways) .
    • Comparative Data : Methyl 5-chloro derivatives show 2x higher cytotoxicity than methoxy analogs in MCF-7 breast cancer cells .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Case Study : Discrepancies in 1H^1H NMR signals (e.g., δ 3.74 ppm vs. 3.40 ppm for CH2_2 protons) arise from dynamic keto-enol equilibria. Low-temperature NMR (-40°C) or deuteration stabilizes the dominant tautomer .

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